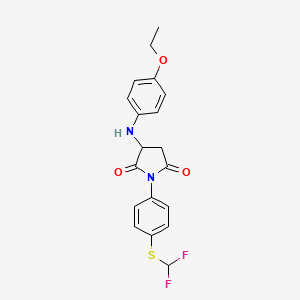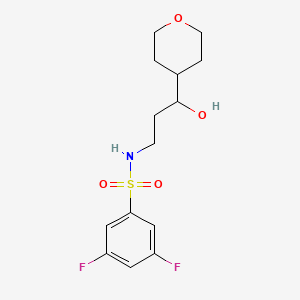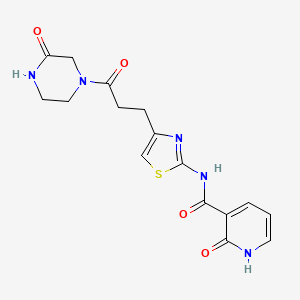
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H18F2N2O3S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Solar Cells and Electron Transport Materials
High Optical Absorption and Electron Mobility : A study highlighted the design and synthesis of a bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor with high optical absorption coefficient, good solubility, thermal stability, and promising optoelectronic properties. Such compounds have shown encouraging efficiency when paired with traditional electron donors in organic solar cells, which could hint at potential applications of similar structures in enhancing solar cell performance (Gupta et al., 2017).
Alcohol-Soluble n-Type Conjugated Polyelectrolyte : Research into alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells identified novel materials with high conductivity and electron mobility due to the electron-deficient nature of their backbone. Such materials facilitate electron extraction and reduce exciton recombination, improving power conversion efficiency, suggesting the compound could be explored for similar applications (Hu et al., 2015).
Photoluminescent Materials
- New Photoluminescent Conjugated Polymers : The development of π-conjugated polymers containing specific dione units demonstrates the creation of materials with strong photoluminescence and potential electronic applications. These materials' good solubility, processability into thin films, and photochemical stability make them suitable candidates for various optoelectronic applications, suggesting that compounds with related structures could be explored for their photoluminescent properties (Beyerlein & Tieke, 2000).
Synthesis of Biologically Active Compounds
- Synthesis of Substituted Pyridines and Purines : A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their biological activities, such as hypoglycemic and hypolipidemic activities. This research opens avenues for the compound to be synthesized and evaluated for similar biological activities, given its unique structural features (Kim et al., 2004).
Propiedades
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-2-26-14-7-3-12(4-8-14)22-16-11-17(24)23(18(16)25)13-5-9-15(10-6-13)27-19(20)21/h3-10,16,19,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWRUZYCUUKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)
![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)
![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)
![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

